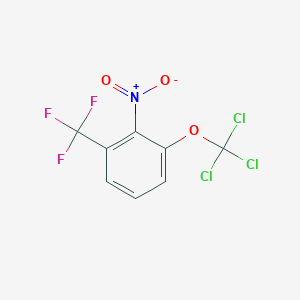

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Overview

Description

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of nitro, trichloromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of trichloromethoxy and trifluoromethyl groups. One common method involves the nitration of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trichloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-1-(trichloromethoxy)-3-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, potentially including nitroso or nitrosonium compounds.

Scientific Research Applications

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

Industrial Chemistry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring. The trichloromethoxy and trifluoromethyl groups can also affect the compound’s chemical behavior through steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: Similar structure but with different substituent positions.

4-(Bromomethyl)-2-nitro-1-(trifluoromethyl)benzene: Contains a bromomethyl group instead of trichloromethoxy.

Uniqueness

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific combination of nitro, trichloromethoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Biological Activity

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, also known by its CAS number 1417569-47-1, is a synthetic compound with significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃Cl₃F₃NO₃, with a molecular weight of 324.47 g/mol. The presence of nitro, trifluoromethyl, and trichloromethoxy groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃Cl₃F₃NO₃ |

| Molecular Weight | 324.47 g/mol |

| CAS Number | 1417569-47-1 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to act as inhibitors of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often possess antimicrobial properties. The chlorinated and fluorinated substituents in this compound may enhance its efficacy against bacterial strains. A study demonstrated that similar trifluoromethyl-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Toxicological Profile

The toxicological profile of this compound requires careful evaluation due to the presence of halogenated groups, which are known to be associated with environmental persistence and potential bioaccumulation. Toxicity studies have indicated that such compounds can affect aquatic organisms and may disrupt endocrine functions in higher organisms .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial activity of several halogenated compounds, including derivatives of this compound. The results showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Study 2: Enzyme Inhibition

In a biochemical assay designed to assess the inhibitory effects on BCAT enzymes, this compound demonstrated an IC₅₀ value of approximately 15 µM, indicating a potent inhibitory effect compared to other tested compounds .

Properties

IUPAC Name |

2-nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-5-3-1-2-4(7(12,13)14)6(5)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELZCYGVXRRJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.